

AF 594 NHS Ester for Live-Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B15556368

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 594 (AF 594) NHS ester is a bright, red-fluorescent dye that serves as a valuable tool for labeling proteins and other biomolecules in living cells. Its high quantum yield, photostability, and pH-insensitivity make it particularly well-suited for a range of live-cell imaging applications, including fluorescence microscopy and flow cytometry.[1] This amine-reactive succinimidyl ester readily couples to primary amines on proteins and other molecules to form stable covalent amide bonds, enabling robust and long-lasting fluorescent labeling.[2] These application notes provide detailed protocols for using **AF 594 NHS ester** for live-cell imaging, with a focus on labeling cell surface proteins to study dynamic cellular processes.

Key Features of AF 594 NHS Ester

- Bright Red Fluorescence: With excitation and emission maxima at approximately 590 nm and 617 nm, respectively, AF 594 is well-separated from common green and far-red fluorophores, making it ideal for multiplexing experiments.[1]
- High Photostability: AF 594 exhibits greater resistance to photobleaching compared to other red fluorescent dyes, allowing for longer exposure times and time-lapse imaging with minimal signal loss.[1]

- pH Insensitivity: The fluorescence of AF 594 is stable over a broad pH range (pH 4-10), ensuring reliable signal in various cellular environments.[1]
- Amine-Reactivity: The N-hydroxysuccinimide (NHS) ester group efficiently reacts with primary amines on proteins to form stable covalent bonds.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of AF 594 and provide a general overview of expected performance in live-cell imaging.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	590 nm	[1]

Maximum Emission Wavelength (λ_{em})	617 nm	[1]
---	--------	-----

Molar Extinction Coefficient (ϵ)	$\sim 90,000 \text{ cm}^{-1}\text{M}^{-1}$	[3]
---	--	-----

Fluorescence Quantum Yield (Φ)	0.66	[4]
---------------------------------------	------	-----

Performance Metric	Typical Range/Value	Notes
Photobleaching Rate	Low to Moderate	Highly dependent on illumination intensity, exposure time, and imaging medium.[5] [6]
Signal-to-Noise Ratio (SNR)	5 - 30+	Varies significantly with cell type, labeling density, and microscope configuration.[7]
Cell Viability	High	Minimal toxicity when used at optimized concentrations and incubation times.

Experimental Protocols

Protocol 1: General Labeling of Cell Surface Proteins on Live Adherent Cells

This protocol describes a general method for labeling primary amines on the surface of live adherent cells with **AF 594 NHS ester**.

Materials:

- **AF 594 NHS ester** (succinimidyl ester)
- Anhydrous dimethyl sulfoxide (DMSO)
- Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free medium, pH 7.2-7.4)[8]
- Phosphate-buffered saline (PBS), $\text{Ca}^{2+}/\text{Mg}^{2+}$ free
- Adherent cells cultured in appropriate vessels (e.g., glass-bottom dishes or chamber slides)

Procedure:

- Prepare **AF 594 NHS Ester Stock Solution**:
 - Allow the vial of **AF 594 NHS ester** to equilibrate to room temperature before opening.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.
 - Vortex briefly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture.
- Cell Preparation:
 - Culture adherent cells to the desired confluence on a suitable imaging vessel.

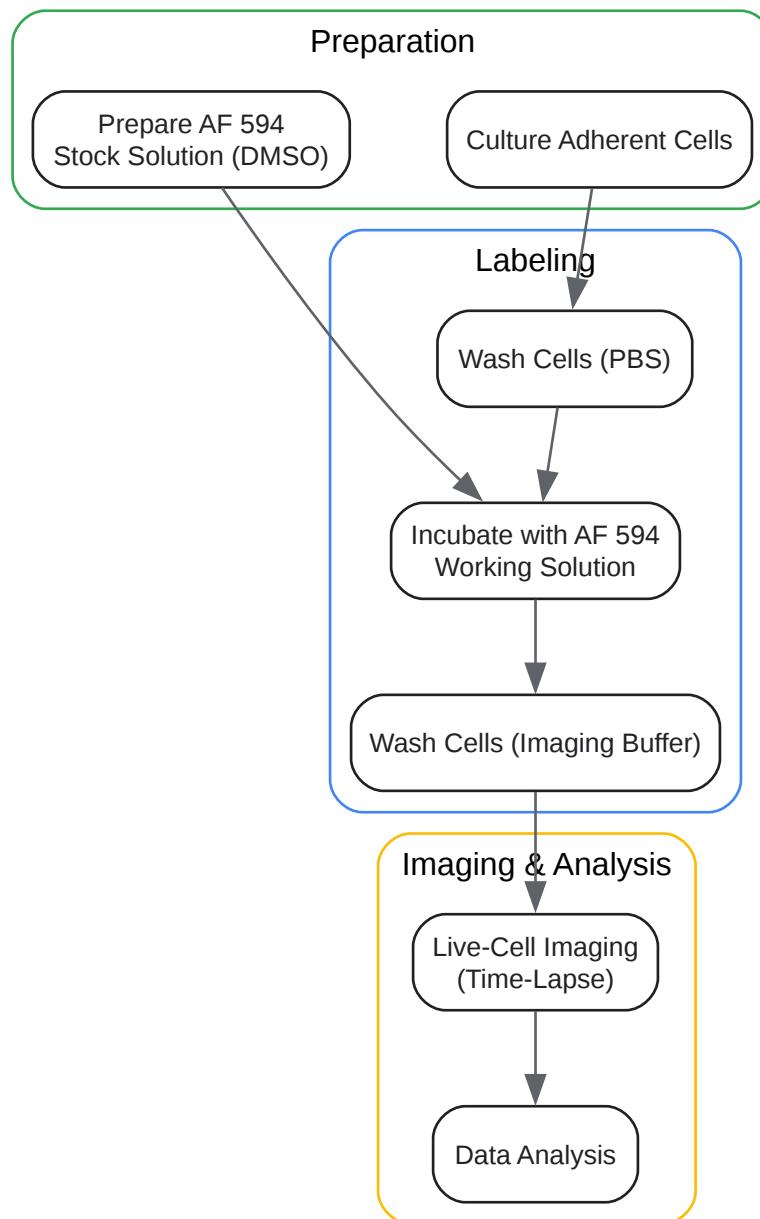
- Gently wash the cells twice with pre-warmed (37°C) PBS to remove any residual serum proteins.
- Labeling Reaction:
 - Prepare a fresh working solution of **AF 594 NHS ester** in pre-warmed live-cell imaging buffer. The final concentration should be optimized for each cell type and application, but a starting range of 1-10 µg/mL is recommended.
 - Remove the PBS wash and add the AF 594 working solution to the cells, ensuring complete coverage.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Remove the labeling solution and gently wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound dye.
- Imaging:
 - Add fresh, pre-warmed live-cell imaging buffer to the cells.
 - Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for AF 594 (e.g., a Texas Red® filter set).

Protocol 2: Time-Lapse Imaging of Labeled Live Cells

This protocol outlines key considerations for performing time-lapse imaging of cells labeled with **AF 594 NHS ester** to minimize phototoxicity and photobleaching.

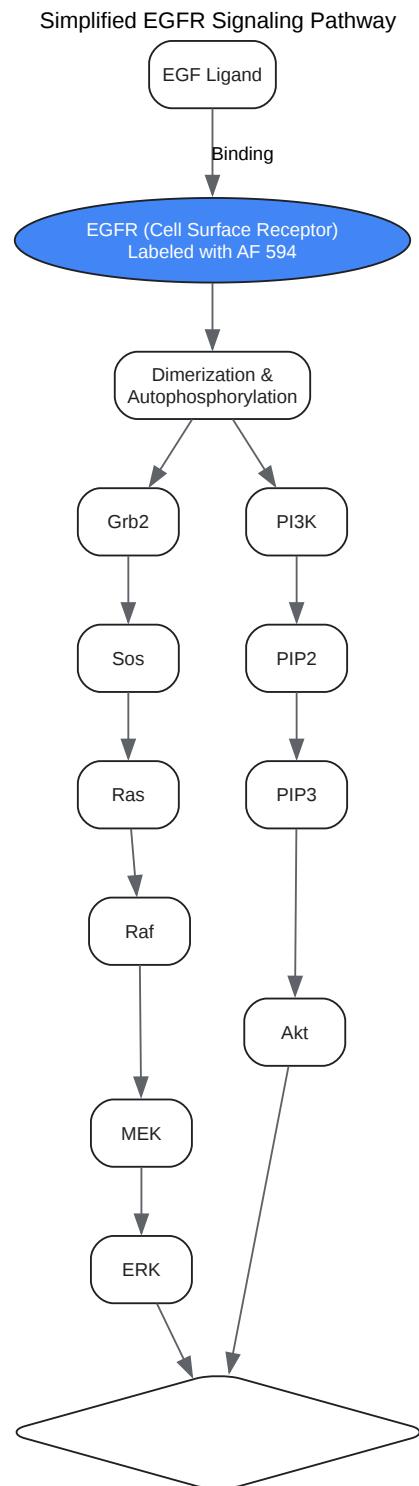
Materials:

- Live cells labeled with **AF 594 NHS ester** (from Protocol 1)
- Live-cell imaging buffer with an anti-fade reagent (optional)
- Environmental chamber for the microscope to maintain 37°C and 5% CO₂


Procedure:

- Microscope Setup:
 - Equip the microscope with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
 - Use an objective lens with a high numerical aperture (NA) to maximize light collection.
 - Select a filter set that is optimized for AF 594 to maximize signal detection and minimize bleed-through.
- Image Acquisition Settings:
 - Minimize Excitation Light: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[9]
 - Minimize Exposure Time: Use the shortest possible camera exposure time to reduce phototoxicity and photobleaching.[9]
 - Optimize Imaging Interval: The time between image acquisitions should be as long as possible while still capturing the dynamics of the biological process of interest.
 - Binning: If using a CCD camera, consider binning pixels (e.g., 2x2) to increase sensitivity and reduce read noise, which can allow for lower excitation light levels.
- Time-Lapse Imaging:
 - Define the total duration of the experiment and the imaging interval.
 - Acquire a z-stack at each time point if three-dimensional information is required, but be mindful that this will increase light exposure.
 - Use autofocusing mechanisms sparingly to minimize additional light exposure.
- Data Analysis:

- Analyze the time-lapse series to quantify changes in fluorescence intensity, protein localization, or cell morphology over time.


Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging with AF 594 NHS Ester

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for labeling and imaging live cells with **AF 594 NHS ester**.

[Click to download full resolution via product page](#)

Caption: EGFR signaling can be studied by tracking AF 594-labeled receptors on the cell surface.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Troubleshooting

Problem	Possible Cause	Suggested Solution
No or weak fluorescence signal	<ul style="list-style-type: none">- Inactive NHS ester due to hydrolysis.- Low labeling efficiency.- Inaccessible primary amines on the target protein.	<ul style="list-style-type: none">- Use fresh, anhydrous DMSO to prepare the stock solution and store it properly.- Optimize the dye concentration and incubation time. Ensure the pH of the labeling buffer is between 7.2 and 8.5.- Confirm the presence of accessible primary amines on the protein of interest.
High background fluorescence	<ul style="list-style-type: none">- Incomplete removal of unbound dye.- Non-specific binding of the dye.- Autofluorescence from the cell culture medium.	<ul style="list-style-type: none">- Increase the number and duration of washing steps after labeling.- Reduce the concentration of the AF 594 NHS ester working solution.- Use phenol red-free imaging medium.^[8]
Cell death or altered morphology	<ul style="list-style-type: none">- Cytotoxicity from the dye or DMSO.- Phototoxicity from excessive light exposure.	<ul style="list-style-type: none">- Titrate the AF 594 NHS ester to the lowest effective concentration. Ensure the final DMSO concentration is non-toxic (typically <0.5%).- Minimize illumination intensity and exposure time during imaging. Use an environmental chamber to maintain cell health.^[9]
Rapid photobleaching	<ul style="list-style-type: none">- High illumination intensity.- Long exposure times.	<ul style="list-style-type: none">- Reduce laser power and exposure times.- Use an anti-fade reagent in the imaging medium.- Acquire images at longer intervals if the biological process allows.^{[5][6]}

Conclusion

AF 594 NHS ester is a high-performance fluorescent probe for live-cell imaging applications. Its bright, photostable red fluorescence and efficient amine-reactive chemistry make it an excellent choice for labeling cell surface proteins to study a wide range of dynamic cellular processes. By following the optimized protocols and troubleshooting guidelines presented here, researchers can achieve high-quality, reproducible results in their live-cell imaging experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Image Live Cells Through Time and Space | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [AF 594 NHS Ester for Live-Cell Imaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15556368#af-594-nhs-ester-for-live-cell-imaging-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com